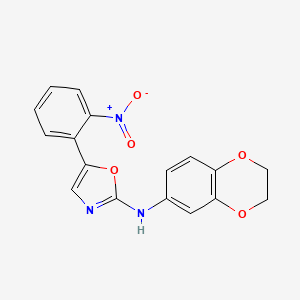![molecular formula C20H20ClN B14220017 Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-50-1](/img/structure/B14220017.png)
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl acetylene with phenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a substitution reaction with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires careful monitoring of temperature and pH .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets. It is known to act as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. This interaction leads to the modulation of neurotransmitter release and has implications for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Quinoline: Contains a fused benzene and pyridine ring system.
1-(3-Chloropropyl)piperidine: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its highly functionalized structure, which provides it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
592521-50-1 |
|---|---|
Formule moléculaire |
C20H20ClN |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-11-7-10-18(16-19)20(22-14-5-2-6-15-22)13-12-17-8-3-1-4-9-17/h1,3-4,7-11,16,20H,2,5-6,14-15H2 |
Clé InChI |
BGIDOLBKFJYBEB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



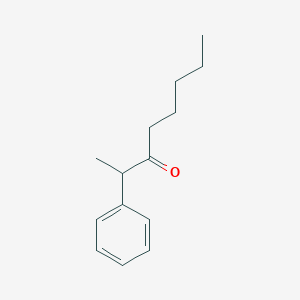
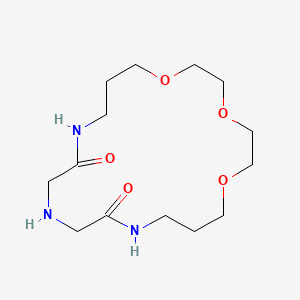
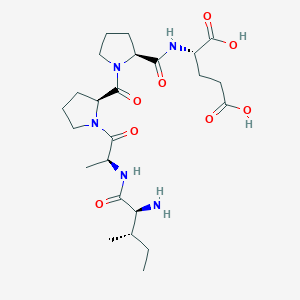
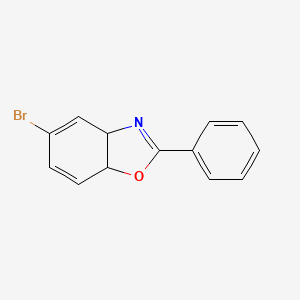

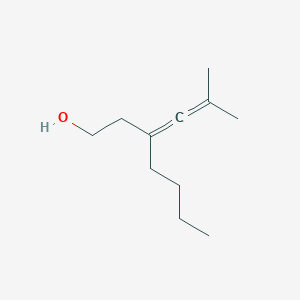
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
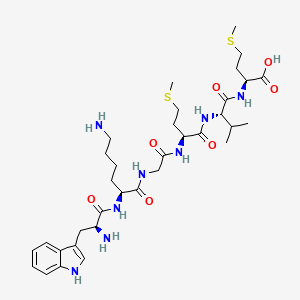

![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
